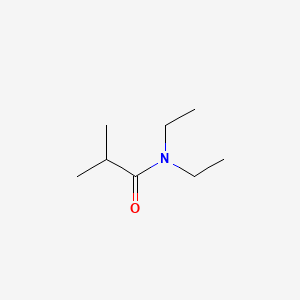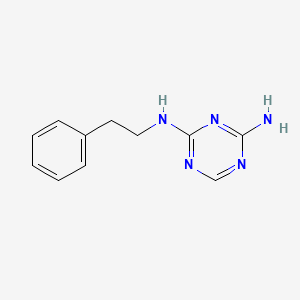
2 3-Dichloro sulfolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro sulfolane is a chemical compound with the molecular formula C4H6Cl2O2S. It is also known as 2,3-dichlorotetrahydrothiophene 1,1-dioxide. This compound is a derivative of sulfolane, a well-known industrial solvent. The presence of two chlorine atoms in the 2 and 3 positions of the sulfolane ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro sulfolane typically involves the chlorination of sulfolane. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods: In an industrial setting, the production of 2,3-dichloro sulfolane follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dichloro sulfolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent sulfolane.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfolane.
Substitution: Various substituted sulfolane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Dichloro sulfolane has found applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfone and sulfoxide compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used as a solvent and in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-dichloro sulfolane involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity is exploited in various chemical reactions where 2,3-dichloro sulfolane serves as a key intermediate. The pathways involved in its reactions include nucleophilic substitution and oxidation-reduction mechanisms.
Comparación Con Compuestos Similares
Sulfolane: The parent compound without chlorine substituents.
2,4-Dichloro sulfolane: A similar compound with chlorine atoms at the 2 and 4 positions.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Another dichloro compound with different functional groups.
Comparison:
Uniqueness: The unique positioning of chlorine atoms in 2,3-dichloro sulfolane imparts distinct reactivity compared to other sulfolane derivatives. This makes it particularly useful in specific synthetic applications where selective chlorination is required.
Reactivity: Compared to sulfolane, 2,3-dichloro sulfolane exhibits higher reactivity due to the electron-withdrawing effect of the chlorine atoms, making it more susceptible to nucleophilic attacks.
Propiedades
Número CAS |
51275-92-4 |
|---|---|
Fórmula molecular |
C4H6Cl2O2S |
Peso molecular |
189.06 g/mol |
Nombre IUPAC |
2,3-dichlorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H6Cl2O2S/c5-3-1-2-9(7,8)4(3)6/h3-4H,1-2H2 |
Clave InChI |
JSKODJXQVLISPT-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)C(C1Cl)Cl |
SMILES canónico |
C1CS(=O)(=O)C(C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


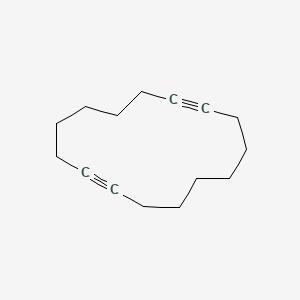
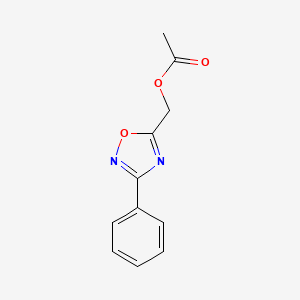
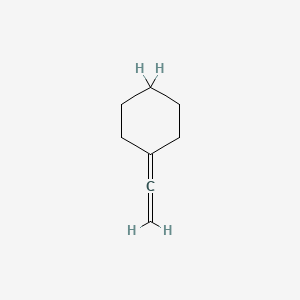
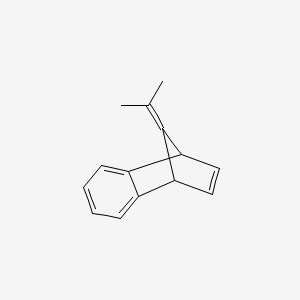
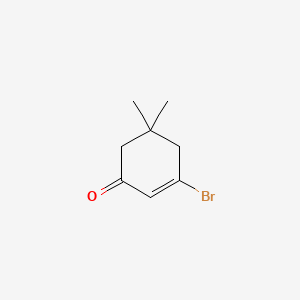
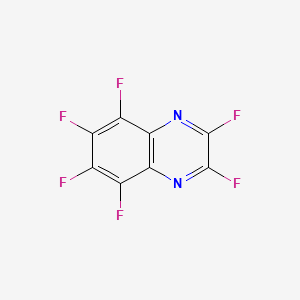

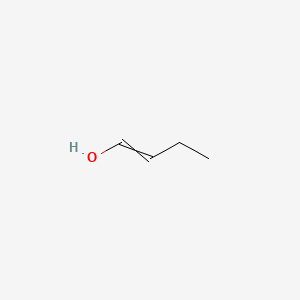
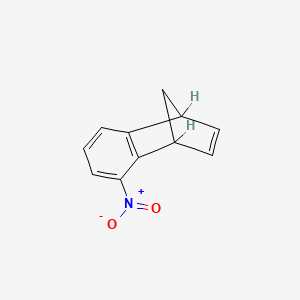
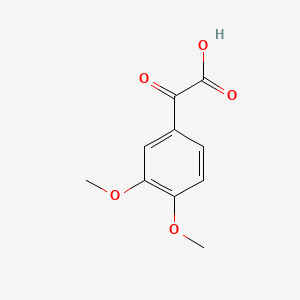
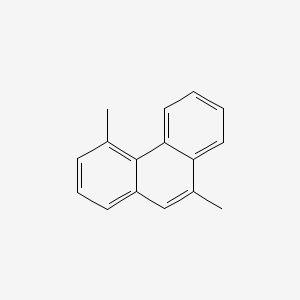
![[1,3]Thiazolo[4,5-f][1,3]benzothiazole-2,6-diamine](/img/structure/B1619270.png)
